molecular formula C16H22Cl2N2O2S B043373 W-9 hydrochloride CAS No. 69762-85-2

W-9 hydrochloride

Cat. No. B043373
CAS RN: 69762-85-2
M. Wt: 377.3 g/mol
InChI Key: FGWDLQXTCSKXSK-UHFFFAOYSA-N
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Description

W-9 hydrochloride is a synthetic compound with a wide range of applications in laboratory research. It is a novel compound with unique properties that make it an attractive option for a variety of experiments. W-9 hydrochloride is a white crystalline powder with a molecular weight of 566.9 g/mol. It is soluble in water, ethanol, and methanol and has a melting point of 170-172°C. W-9 hydrochloride is an agonist of the serotonin 5-HT2A receptor, and has been used in studies of serotonin receptor function, as well as in the development of drugs for the treatment of psychiatric disorders.

Scientific Research Applications

W-9 Hydrochloride as a Calmodulin Antagonist

W-9 hydrochloride is known to be a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It interacts with a wide variety of proteins and can regulate a diverse range of protein activities. Therefore, W-9 hydrochloride can be used in research to study the role of calmodulin in various biological processes.

W-9 Hydrochloride in Enzyme Inhibition

W-9 hydrochloride has been found to inhibit calmodulin-activated phosphodiesterase activity . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond, which is found in many substances within the cell, including cyclic AMP and cyclic GMP. This property of W-9 hydrochloride can be useful in studying the role of these enzymes in cellular processes.

W-9 Hydrochloride in Laccase Production

Research has shown that W-9 hydrochloride can be used in the production of laccase by the strain Pycnoporus sp. W-9 . Laccase is an enzyme that plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls. This application can be particularly useful in the field of waste management and biofuel production.

W-7 Hydrochloride as a Calmodulin Antagonist

Similar to W-9 hydrochloride, W-7 hydrochloride is also a selective calmodulin antagonist . It inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase . This makes it a valuable tool in studying the role of calmodulin in cellular processes.

W-7 Hydrochloride in Apoptosis Induction

W-7 hydrochloride has been found to induce apoptosis . Apoptosis, or programmed cell death, is a crucial process in development and disease. Therefore, W-7 hydrochloride can be used in research to study apoptosis and its role in various diseases, including cancer.

W-7 Hydrochloride in Antitumor Activity

W-7 hydrochloride has demonstrated antitumor activity . This makes it a potential candidate for further research in cancer treatment.

Mechanism of Action

Target of Action

W-9 hydrochloride, also known as W-7 (isomer hydrochloride), primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response.

Mode of Action

W-9 hydrochloride acts as a calmodulin antagonist . It inhibits the activity of calmodulin-activated phosphodiesterase (PDE) with an IC50 of 72 μM . By inhibiting PDE, W-9 hydrochloride prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals. This leads to an increase in cAMP levels, which can affect various physiological processes.

properties

IUPAC Name

N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWDLQXTCSKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656944
Record name N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

W-9 hydrochloride

CAS RN

69762-85-2
Record name N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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